Disodium 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula and a CAS number of 1655-29-4. It appears as a beige hygroscopic powder that is soluble in water. This compound is derived from naphthalene and features two sulfonate groups, which significantly enhance its solubility and reactivity compared to its parent naphthalene structure. Disodium 1,5-naphthalenedisulfonate is primarily utilized in various industrial applications due to its properties as a dispersant and surfactant .
These reactions highlight its versatility in organic synthesis and material science .
Disodium 1,5-naphthalenedisulfonate can be synthesized through several methods:
These methods allow for the efficient production of disodium 1,5-naphthalenedisulfonate at scale .
Disodium 1,5-naphthalenedisulfonate has diverse applications across various industries:
Interaction studies involving disodium 1,5-naphthalenedisulfonate primarily focus on its role as a surfactant and dispersant. It has been shown to interact favorably with various organic compounds, improving their solubility and stability in solutions. These interactions are critical for applications in dyeing processes and pesticide formulations where uniform distribution is essential .
Disodium 1,5-naphthalenedisulfonate shares similarities with several other sulfonated compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Disodium 2-naphthalenesulfonate | Similar structure; used as a dye dispersant | |
Disodium 1,6-naphthalenedisulfonate | Different sulfonation pattern; varying solubility properties | |
Sodium dodecylbenzenesulfonate | Widely used surfactant; higher hydrophobicity |
Disodium 1,5-naphthalenedisulfonate is unique due to its specific sulfonation pattern at the 1 and 5 positions on the naphthalene ring. This arrangement imparts distinct chemical properties that enhance its effectiveness as a dispersant compared to other similar compounds. Its application in textile and pesticide formulations further distinguishes it from other sulfonated compounds .